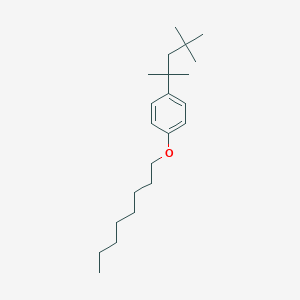

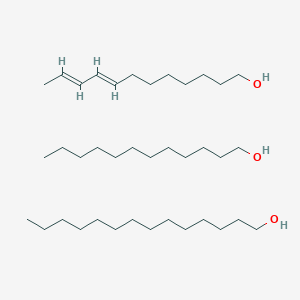

(8E,10E)-dodeca-8,10-dien-1-ol; dodecan-1-ol; tetradecan-1-ol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

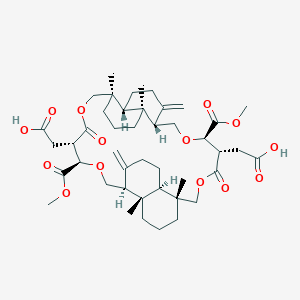

The compounds (8E,10E)-dodeca-8,10-dien-1-ol, dodecan-1-ol, and tetradecan-1-ol are long-chain aliphatic alcohols. These compounds are notable for their applications in various fields, including chemistry, biology, medicine, and industry. Each of these compounds has unique properties and uses, making them valuable in different scientific and industrial contexts.

准备方法

(8E,10E)-dodeca-8,10-dien-1-ol

The synthesis of (8E,10E)-dodeca-8,10-dien-1-ol, a sex pheromone of the codling moth, can be achieved through several methods. One method involves the acetolysis of 4-propenyl-1,3-dioxane . Another method uses Wittig reactions and the trans-hydride reduction of the triple bond of an intermediate enynol .

Dodecan-1-ol

It can also be synthesized via the Ziegler process or through the Bouveault-Blanc reduction of ethyl laurate .

Tetradecan-1-ol

Myristic acid can be sourced from nutmeg, palm kernel oil, and coconut oil . It can also be produced from petrochemical feedstocks via the Ziegler process .

化学反应分析

(8E,10E)-dodeca-8,10-dien-1-ol

This compound undergoes various reactions, including coupling reactions catalyzed by Li₂CuCl₄ . It can also participate in oxidation and reduction reactions, forming different products depending on the reagents and conditions used.

Dodecan-1-ol

Dodecan-1-ol can undergo oxidation to form dodecanal and further oxidation to dodecanoic acid. It can also be esterified to form esters such as dodecyl acetate. Common reagents for these reactions include oxidizing agents like potassium permanganate and sulfuric acid for esterification .

Tetradecan-1-ol

Tetradecan-1-ol can be oxidized to tetradecanal and further to tetradecanoic acid. It can also undergo esterification to form esters like tetradecyl acetate. Common reagents include oxidizing agents and acids for esterification .

科学研究应用

(8E,10E)-dodeca-8,10-dien-1-ol

This compound is primarily used as a sex pheromone in pest control, particularly for the codling moth . It is also used in research to study insect behavior and pheromone communication.

Dodecan-1-ol

Dodecan-1-ol is used in detergents, lubricating oils, and pharmaceuticals. It serves as a surfactant and emulsifier in personal care products like shampoos and skin lotions . It is also used in the synthesis of sodium lauryl sulfate, a common ingredient in cleaning agents .

Tetradecan-1-ol

Tetradecan-1-ol is used in cosmetics for its emollient properties. It is also an intermediate in the synthesis of surfactants and other chemical products . Additionally, it is used in the production of lubricants and plasticizers .

作用机制

(8E,10E)-dodeca-8,10-dien-1-ol

As a sex pheromone, (8E,10E)-dodeca-8,10-dien-1-ol interacts with specific receptors in the olfactory system of insects, triggering behavioral responses such as attraction and mating .

Dodecan-1-ol

Dodecan-1-ol acts as a surfactant by reducing the surface tension of liquids, allowing them to mix more easily. This property is utilized in detergents and emulsifiers .

Tetradecan-1-ol

Tetradecan-1-ol functions similarly to dodecan-1-ol as a surfactant and emollient. It interacts with the lipid bilayers of the skin, providing moisturizing effects .

相似化合物的比较

Similar Compounds

(8E,10E)-dodeca-8,10-dien-1-ol: Similar compounds include other insect pheromones like (E,E)-8,10-dodecadienyl acetate and (E)-10-dodecenyl acetate.

Dodecan-1-ol: Similar compounds include other fatty alcohols like undecanol and tridecanol.

Tetradecan-1-ol: Similar compounds include other long-chain alcohols like hexadecan-1-ol and octadecan-1-ol.

Uniqueness

(8E,10E)-dodeca-8,10-dien-1-ol: Its specificity as a sex pheromone for certain insect species makes it unique in pest control applications.

Dodecan-1-ol: Its widespread use in personal care products and industrial applications due to its surfactant properties sets it apart.

Tetradecan-1-ol: Its use in cosmetics and as an intermediate in chemical synthesis highlights its versatility.

These compounds, with their diverse applications and unique properties, play significant roles in various scientific and industrial fields.

属性

IUPAC Name |

(8E,10E)-dodeca-8,10-dien-1-ol;dodecan-1-ol;tetradecan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H30O.C12H26O.C12H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15;2*1-2-3-4-5-6-7-8-9-10-11-12-13/h15H,2-14H2,1H3;13H,2-12H2,1H3;2-5,13H,6-12H2,1H3/b;;3-2+,5-4+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGEKLBUMJWPCJR-AGONHSBPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCO.CCCCCCCCCCCCO.CC=CC=CCCCCCCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCO.CCCCCCCCCCCCO.C/C=C/C=C/CCCCCCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H78O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

583.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117682-07-2 |

Source

|

| Record name | Isomate C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117682072 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S,3S,3aS,6S,7S,7aS)-2-hydroxy-2,3,7-trimethyl-6-(1-phenylmethoxypropan-2-yl)-3a,6,7,7a-tetrahydro-3H-furo[3,2-c]pyran-4-one](/img/structure/B54542.png)